

1,4-Dichloroanthraquinone CAS number 602-25-5 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dichloroanthraquinone

Cat. No.: B1630720

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An In-Depth Technical Guide to **1,4-Dichloroanthraquinone** (CAS 602-25-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and applications of **1,4-Dichloroanthraquinone**, providing field-proven insights and validated experimental protocols.

Introduction and Strategic Overview

1,4-Dichloroanthraquinone (CAS No. 602-25-5) is a halogenated aromatic organic compound built upon a robust anthraquinone scaffold.^[1] This planar, polycyclic structure is a well-established pharmacophore, particularly in the realm of anticancer drug discovery, where it is known to interact with biological targets like DNA and topoisomerase-II.^{[2][3]} The strategic placement of two chlorine atoms at the 1 and 4 positions makes this molecule a highly versatile intermediate. These chlorine atoms are susceptible to nucleophilic substitution, providing a reactive handle for medicinal chemists to introduce diverse functionalities and modulate biological activity.^[3]

Primarily recognized for its pivotal role as a precursor in the synthesis of a wide array of anthraquinone-based dyes, its applications extend into the synthesis of functional materials and as a building block for potential pharmaceutical agents.^{[1][4][5]} Understanding the

fundamental properties, reactivity, and handling of this compound is therefore critical for its effective and safe utilization in both industrial and research settings.

Core Physicochemical and Structural Properties

The compound typically appears as a light yellow to brown crystalline powder or orange-yellow needle-like crystals.^{[4][5][6][7]} Its stability and solubility profile are key determinants in its application and handling. While it has low solubility in water, it is soluble in various organic solvents, including acetone, chloroform, nitrobenzene, pyridine, and hot benzene.^{[1][4][6]}

Table 1: Key Physicochemical and Structural Identifiers

Property	Value	Source(s)
CAS Number	602-25-5	^{[1][4][5][6][8]}
Molecular Formula	C ₁₄ H ₆ Cl ₂ O ₂	^{[1][6][9]}
Molecular Weight	277.10 g/mol	^{[6][9]}
Appearance	Light yellow to brown powder/crystal	^{[5][6][7]}
Melting Point	187-189 °C	^{[4][5][6]}
Boiling Point	455.2 °C (Predicted)	^{[6][10]}
Density	~1.514 g/cm ³ (Predicted)	^{[6][10]}
Flash Point	191.7 °C	^[6]
Solubility	Insoluble in water; Slightly soluble in ethanol, ether; Soluble in acetone, chloroform, nitrobenzene, hot benzene.	^{[1][4][6]}
InChI Key	CAHGWVAXFJXDNI-UHFFFAOYSA-N	
SMILES	C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl	^[1]

Synthesis and Chemical Reactivity

Primary Synthesis Pathway: Friedel-Crafts Acylation and Cyclization

The industrial synthesis of **1,4-Dichloroanthraquinone** is a classic example of electrophilic aromatic substitution followed by intramolecular cyclization. The process begins with the Friedel-Crafts acylation of 1,4-dichlorobenzene with either phthalic anhydride or phthaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).^{[4][11][12]} This reaction forms the intermediate 2-(2',5'-dichlorobenzoyl)benzoic acid. The subsequent and final step involves the dehydration and cyclization of this intermediate, typically by heating in concentrated sulfuric acid, to yield the final **1,4-Dichloroanthraquinone** product.^{[11][12]}

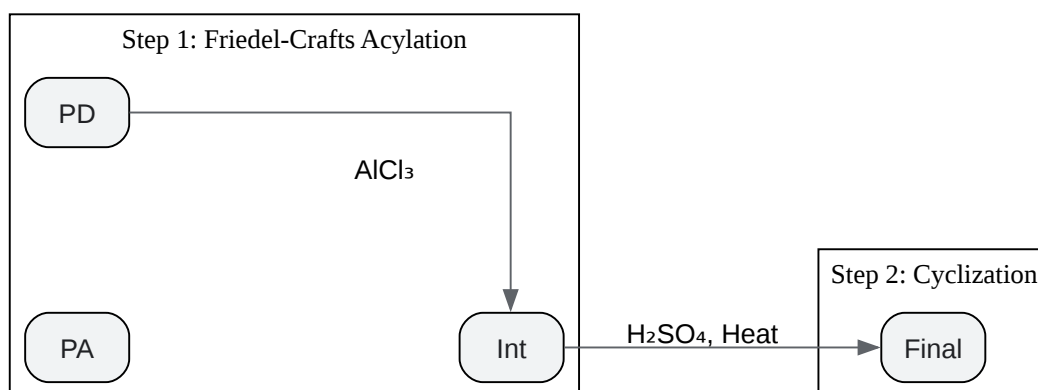
The causality behind this synthetic choice is rooted in the high efficiency and scalability of the Friedel-Crafts reaction for forming carbon-carbon bonds with aromatic substrates. The use of readily available starting materials like p-dichlorobenzene and phthalic anhydride makes this an economically viable route.^[13]

1,4-Dichloroanthraquinone

2-(2',5'-dichlorobenzoyl)benzoic acid

Phthalic Anhydride

p-Dichlorobenzene

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Caption: Synthesis of **1,4-Dichloroanthraquinone** via Friedel-Crafts acylation.

Chemical Reactivity and Role as an Intermediate

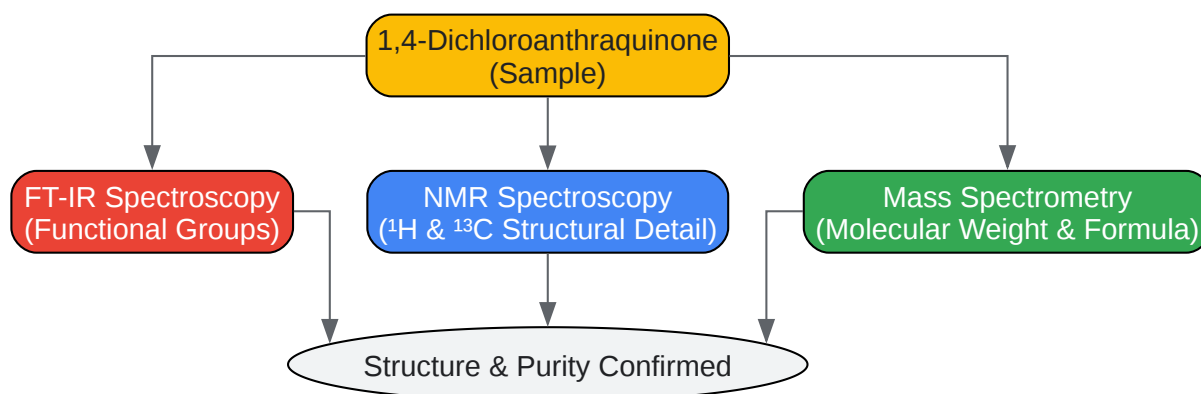
The reactivity of **1,4-Dichloroanthraquinone** is dominated by its function as a versatile chemical intermediate. The chlorine substituents are activated towards nucleophilic aromatic substitution, allowing for their replacement by various functional groups (e.g., amino, hydroxyl

groups). This property is extensively exploited in the manufacturing of anthraquinone dyes, where different substituents are introduced to achieve specific colors and properties.[5][14] For instance, it is a key intermediate for synthesizing Vat Brown BR and various disperse dyes.[4][5][14]

Furthermore, its reaction with 10% fuming sulfuric acid in the presence of boric acid at elevated temperatures (200 °C) results in the formation of quinizarin (1,4-dihydroxyanthraquinone), another crucial dye intermediate.[6]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of **1,4-Dichloroanthraquinone**. A multi-technique spectroscopic approach is standard practice.



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- To cite this document: BenchChem. [1,4-Dichloroanthraquinone CAS number 602-25-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630720#1-4-dichloroanthraquinone-cas-number-602-25-5-properties]

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